molecular formula C23H23ClN2O3S B3437300 2-[(4-chlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-(3-methylphenyl)acetamide

2-[(4-chlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-(3-methylphenyl)acetamide

Cat. No.: B3437300
M. Wt: 443.0 g/mol
InChI Key: MCTIPMDEVRDKFX-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-(3-methylphenyl)acetamide is a complex organic compound with potential applications in various fields of science and industry. This compound features a sulfonamide group, which is known for its biological activity, and a chlorophenyl group, which can contribute to its chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-(3-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-phenylethylamine to form an intermediate sulfonamide. This intermediate is then reacted with 3-methylphenylacetic acid under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product. Purification steps such as recrystallization or chromatography are employed to isolate the compound from any impurities.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

2-[(4-chlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-(3-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(4-chlorophenyl)sulfonyl]amino]-N-(3-methylphenyl)acetamide
  • **2-[(4-chlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-(4-methylphenyl)acetamide

Uniqueness

2-[(4-chlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-(3-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the sulfonamide and chlorophenyl groups allows for a wide range of chemical reactions and potential biological activities, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O3S/c1-18-6-5-9-21(16-18)25-23(27)17-26(15-14-19-7-3-2-4-8-19)30(28,29)22-12-10-20(24)11-13-22/h2-13,16H,14-15,17H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTIPMDEVRDKFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4-chlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-(3-methylphenyl)acetamide
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2-[(4-chlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-(3-methylphenyl)acetamide

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